3-Hydroxy-3',4',5'-trifluorobiphenyl

Description

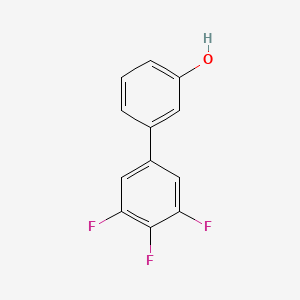

3-Hydroxy-3',4',5'-trifluorobiphenyl is a fluorinated biphenyl derivative characterized by a hydroxyl (-OH) group at the 3-position of one phenyl ring and three fluorine atoms at the 3', 4', and 5' positions of the adjacent ring. This structural arrangement confers unique electronic and physicochemical properties, including enhanced polarity due to the hydroxyl group and electron-withdrawing effects from the fluorine substituents.

Such properties make structurally related compounds valuable in materials science and agrochemical research .

Properties

IUPAC Name |

3-(3,4,5-trifluorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-10-5-8(6-11(14)12(10)15)7-2-1-3-9(16)4-7/h1-6,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTWJWYFQVHWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3’,4’,5’-trifluorobiphenyl typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl as the core structure.

Hydroxylation: The hydroxyl group can be introduced at the 3 position through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or a hydroxylating agent under controlled conditions.

Industrial Production Methods

Industrial production of 3-Hydroxy-3’,4’,5’-trifluorobiphenyl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Utilizing catalysts to enhance reaction rates.

Solvents: Choosing appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3’,4’,5’-trifluorobiphenyl undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can undergo reduction reactions, where the fluorine atoms may be replaced by hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH)

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of hydrogenated biphenyl derivatives.

Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3-Hydroxy-3’,4’,5’-trifluorobiphenyl has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3’,4’,5’-trifluorobiphenyl involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Hydroxy-Trichlorobiphenyls

Compounds like 3-Hydroxy-2',4',6'-trichlorobiphenyl (CAS 14962-28-8) and 2-Hydroxy-2',3',4',5'-tetrachlorobiphenyl (HPCB-4001N) share a hydroxyl group but substitute fluorine with chlorine. Key differences include:

- Environmental Persistence: Chlorinated biphenyls (e.g., PCBs) are notorious for environmental persistence, whereas fluorinated analogs like 3-Hydroxy-3',4',5'-trifluorobiphenyl may exhibit different degradation pathways due to C-F bond stability .

Nitro-Substituted Trifluorobiphenyls

3',4',5'-Trifluoro-2-nitrobiphenyl (CAS 1056196-56-5) replaces the hydroxyl group with a nitro (-NO₂) group. This substitution:

- Reduces Hydrogen-Bonding Capacity: Nitro groups lack H-bond donors, limiting solubility in polar solvents compared to hydroxylated analogs .

- Enhances Electron Deficiency : The nitro group’s strong electron-withdrawing nature may lower ionization energies, making such compounds more effective electron acceptors in OLEDs .

Carbazole-Trifluorobiphenyl Hybrids

Compounds combining trifluorobiphenyl with carbazole moieties (e.g., from ) exhibit:

- High Triplet Energy : ~3.03–3.06 eV, suitable for blue-emitting OLEDs.

- Ionization Energies : 5.98–6.17 eV, ideal for hole-blocking layers in OLED architectures .

In contrast, this compound’s hydroxyl group may lower ionization energy slightly due to electron-donating effects, altering charge-balance properties in devices.

Electronic and Photophysical Properties

Biological Activity

3-Hydroxy-3',4',5'-trifluorobiphenyl is a chemical compound of interest due to its unique structural features, including a hydroxyl group and three fluorine atoms. This compound has been investigated for its potential biological activities, including interactions with biomolecules, therapeutic properties, and applications in various scientific fields.

The synthesis of this compound typically involves hydroxylation of biphenyl, which can be achieved using reagents like hydrogen peroxide under controlled conditions. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for biological studies.

The mechanism of action for this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules due to the hydroxyl group. The fluorine atoms may influence enzyme activity and receptor binding, thereby affecting various cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating inhibition comparable to standard antibiotics. The minimum inhibitory concentration (MIC) for certain strains was found to be in the range of 40 to 50 µg/mL .

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating its potential as a lead compound in drug discovery for cancer treatment. The mechanism involves targeting specific molecular pathways related to cancer cell proliferation and apoptosis.

Inflammatory Response Modulation

In addition to its antimicrobial and anticancer activities, this compound has been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound involved testing against strains such as E. faecalis and K. pneumoniae. The results indicated that the compound exhibited substantial antibacterial activity with inhibition zones ranging from 19 mm to 30 mm across different strains, highlighting its potential as an alternative antibacterial agent .

Evaluation of Anticancer Effects

In another study focusing on its anticancer properties, the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). The findings revealed that treatment with this compound resulted in significant cytotoxicity with IC50 values as low as 2.29 µM in certain cases, suggesting a potent effect on tumor cell viability.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group; three fluorine atoms | Antimicrobial; anticancer; anti-inflammatory |

| 2-Hydroxy-4-(trifluoromethyl)benzoic acid | Hydroxyl group; trifluoromethyl group | Antibacterial; anti-inflammatory |

| 3-Hydroxy-3’,4’,5’-trimethoxybibenzyl | Hydroxyl group; methoxy groups | Limited biological studies available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.